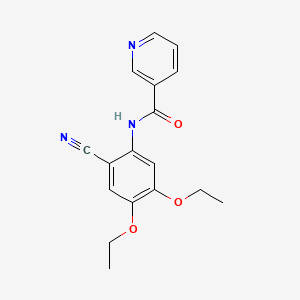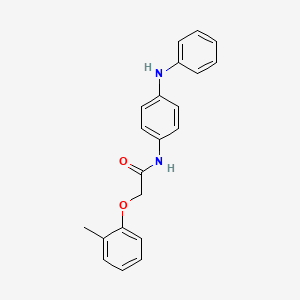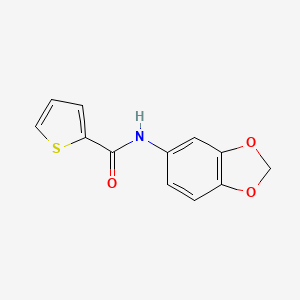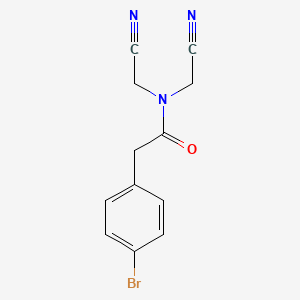
2,7-diamino-4-(3-cyclohexen-1-yl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives, including compounds structurally related to "2,7-diamino-4-(3-cyclohexen-1-yl)-4H-chromene-3-carbonitrile," involves multicomponent reactions that yield a variety of substituted chromenes. For instance, Vereshchagin et al. (2017) described the multicomponent synthesis of chromeno[2,3-b]pyridine-3-carbonitriles with varying substituents, achieving yields of 59–88%. These processes typically employ reactants like salicylaldehydes, aminopropenes, and cyclohexanediones, indicating a versatile approach to chromene synthesis (Vereshchagin et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of fused benzene and pyran rings. X-ray diffraction (XRD) analysis provides detailed insights into the arrangement of atoms within these molecules. Sharma et al. (2015) reported on the crystal structure of a closely related compound, revealing monoclinic crystals stabilized by hydrogen bonds and π-π interactions (Sharma et al., 2015). These structural analyses are crucial for understanding the reactivity and interaction of chromene derivatives with other molecules.
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including Michael addition and cyclization, to yield complex structures with significant biological and chemical properties. For example, Ding and Zhao (2010) demonstrated the organocatalyzed synthesis of 2-amino tetrahydro-4H-chromene-3-carbonitriles via tandem Michael addition - cyclization reactions, highlighting the chemical versatility of chromene derivatives (Ding & Zhao, 2010).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of various substituents affects these properties, which can be tailored for specific applications. Studies like those by Sharma et al. (2015) provide detailed information on the crystallography of chromene compounds, essential for understanding their physical behavior (Sharma et al., 2015).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including reactivity, stability, and interaction with other molecules, are pivotal for their utilization in various fields. The synthesis methods and structural analyses indicate that chromene compounds can participate in a range of chemical reactions, offering broad chemical functionality. The work by Vereshchagin et al. (2017) and others illustrates the rich chemistry of chromene derivatives, which can be exploited for designing new materials and molecules with desired chemical properties (Vereshchagin et al., 2017).
Propiedades
IUPAC Name |
2,7-diamino-4-cyclohex-3-en-1-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(18)8-14(12)20-16(13)19/h1-2,6-8,10,15H,3-5,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEGMLPYAJDKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diamino-4-cyclohex-3-enyl-4H-chromene-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-butyl-8-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5534496.png)



![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)

![9-[3-(methylthio)benzyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534530.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylpropanamide](/img/structure/B5534538.png)
![2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5534543.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5534550.png)

![6-amino-3-isopropyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B5534573.png)
![5-(2-furyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5534590.png)